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Introduction

Etavopivat (formerly FT-4202) is an investigational, oral, small-molecule activator of the red
blood cell isozyme of pyruvate kinase (PKR).[1] It is currently in clinical development for the
treatment of sickle cell disease (SCD) and other hemoglobinopathies.[2][3][4] The mechanism
of action of etavopivat is centered on the activation of PKR, a key enzyme in the glycolytic
pathway of red blood cells (RBCs).[3][4] This activation leads to a decrease in 2,3-
diphosphoglycerate (2,3-DPG) levels and an increase in adenosine triphosphate (ATP) levels.
[3][4] The reduction in 2,3-DPG increases hemoglobin's affinity for oxygen, which in turn
reduces the polymerization of sickle hemoglobin (HbS) and subsequent sickling of RBCs.[2][3]
[4] The elevation of ATP is proposed to improve RBC membrane integrity and deformability.[3]
[4] This document provides detailed application notes and protocols for researchers
investigating etavopivat in pediatric populations with sickle cell disease, with a focus on
dosage considerations, experimental design, and relevant biomarker analysis.

Mechanism of Action Signaling Pathway
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Caption: Etavopivat's mechanism of action in red blood cells.
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Pediatric Clinical Trial Data for Etavopivat

The following tables summarize key data from ongoing and recent clinical trials of etavopivat

in pediatric patients with sickle cell disease.

Table 1: Overview of Key Pediatric Clinical Trials

. o Primary
Trial Identifier Phase Age Range Dosage L
Objectives
) 400 mg once o
HIBISCUS Kids 6 months to <18 ) Pharmacokinetic
1/2 ] daily (for 12-<18
(NCT06198712) years (in cohorts) s and Safety
year cohort)
Safety and
400 mg once change in
NCT05953584 2 12 to 16 years ,
daily cerebral blood
flow
Increase in
HIBISCUS 200 mg or 400 hemoglobin and
12 to 65 years ) o
(NCT04624659) mg once daily reduction in
VOCs

Table 2: Patient Demographics and Baseline Characteristics (HIBISCUS Kids - Cohort 1)
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Characteristic Value

Number of Participants 15

Age (Mean, range) 14.5 years (12-17)
Sex (Female) 10 (66.7%)

Race (Black/African American) 10 (66.7%)
Genotype (HbSS) 13 (86.7%)
Genotype (HbSB°-thalassemia) 2 (13.3%)
Baseline Hemoglobin (Mean + SD) 8.0+ 1.13 g/dL

Data from a preliminary analysis of the first

cohort.

Table 3: Preliminary Efficacy and Biomarker Data (HIBISCUS Kids - Cohort 1, 24 Weeks)

Endpoint Result

Hemoglobin Response (>1 g/dL increase) 10 out of 15 participants

Mean Change in Hemoglobin (Week 24, £ SD) +1.4 £ 0.99 g/dL

Mean Number of VOCs (24 weeks, £ SD) 1.8+1.93

Mean Change in Absolute Reticulocyte Count (£

-84.5 x 10°/L (+ 64.5)
SD)

Mean Change in Indirect Bilirubin ( SD) -28.3 umol/L (£ 26.3)

Mean Change in Lactate Dehydrogenase (+ SD) -179 U/L (x 124.2)

Data from a preliminary analysis of the first

cohort.

Experimental Protocols
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Protocol 1: Phase 1/2 Open-Label Study of Etavopivat in
Pediatric SCD (Adapted from HIBISCUS Kids -
NCT06198712)

1.1. Study Objectives:

e Primary: To evaluate the pharmacokinetics (PK) and safety of etavopivat in pediatric
patients with SCD.

e Secondary: To assess the pharmacodynamic (PD) effects on hematological and hemolysis
markers, and to evaluate clinical efficacy endpoints.

1.2. Patient Population:

* Inclusion Criteria:
o Age 6 months to <18 years (enrolled in age-descending cohorts).
o Confirmed diagnosis of SCD (HbSS, HbS[°-thalassemia, or other severe genotypes).[5]
o Hemoglobin level 25.5 and <10.5 g/dL at screening.[1]

o History of severe SCD, defined by at least one of the following in the past 12 months: >2
vaso-occlusive crises (VOCSs), hospitalization for an SCD-related complication, or
evidence of end-organ damage.[1]

o Stable dose of hydroxyurea, crizanlizumab, or L-glutamine for a specified period before
enrollment is permitted.[1][5]

e Exclusion Criteria:

o History of stroke or abnormal transcranial doppler (TCD) velocity requiring chronic
transfusion.

o Receiving chronic red blood cell transfusions.

o Recent RBC transfusion within 60 days of screening.
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o Significant renal or hepatic dysfunction.

o Use of other investigational drugs within 30 days of screening.
1.3. Study Design and Treatment:
o Asingle-arm, open-label study.[6]

 Participants receive etavopivat 400 mg orally once daily. For younger cohorts, a weight-
based dosing with a granule formulation may be used.[1]

o Treatment duration of up to 96 weeks, with a 24-week primary treatment period.[5][6]

1.4. Schedule of Assessments:
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1.5. Laboratory Methods:

» Standard hematology and clinical chemistry will be performed by a central laboratory.

o PK samples (plasma) will be analyzed for etavopivat concentrations using a validated liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method.
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e PD samples (whole blood/RBCs) will be analyzed for 2,3-DPG and ATP levels (see Protocol
2).

Protocol 2: Quantification of 2,3-DPG and ATP in RBCs

2.1. Principle: This protocol describes the quantification of 2,3-diphosphoglycerate (2,3-DPG)
and adenosine triphosphate (ATP) in isolated red blood cells using liquid chromatography-
tandem mass spectrometry (LC-MS/MS), which provides high specificity and sensitivity.
Enzymatic assays are also a viable alternative.

2.2. Materials:

Whole blood collected in K2EDTA tubes.

Phosphate-buffered saline (PBS), ice-cold.

Methanol, LC-MS grade, ice-cold.

Internal standards (e.g., stable isotope-labeled 2,3-DPG and ATP).

LC-MS/MS system with a suitable column (e.g., ion exchange).

2.3. Sample Preparation:

e Collect whole blood in K2ZEDTA tubes and place immediately on ice.

e Within 15 minutes of collection, centrifuge at 2,000 x g for 10 minutes at 4°C.
o Aspirate and discard the plasma and buffy coat.

e Wash the remaining packed RBCs twice with 5 volumes of ice-cold PBS, centrifuging and
aspirating the supernatant after each wash.

 After the final wash, aliquot the packed RBCs and snap-freeze in liquid nitrogen. Store at
-80°C until analysis.

o For analysis, thaw samples on wet ice.

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Perform protein precipitation and metabolite extraction by adding 4 volumes of ice-cold 80%
methanol containing the internal standards to the packed RBCs.

Vortex vigorously for 1 minute.

Incubate at -80°C for at least 60 minutes (or overnight) to ensure complete protein
precipitation.

Centrifuge at 15,000 x g for 15 minutes at 4°C.

Transfer the supernatant to a new tube for LC-MS/MS analysis.

2.4. LC-MS/MS Analysis:

Inject the extracted sample onto the LC-MS/MS system.

Use an appropriate gradient of mobile phases to achieve chromatographic separation of 2,3-
DPG and ATP.

Detect the analytes and internal standards using the mass spectrometer in multiple reaction
monitoring (MRM) mode with optimized precursor-product ion transitions.

Quantify the concentrations of 2,3-DPG and ATP by comparing the peak area ratios of the
analytes to their respective internal standards against a standard curve prepared in a similar
matrix.

2.5. Data Normalization:

Metabolite concentrations should be normalized to the hemoglobin content of the packed
RBCs, determined from a separate aliquot of the washed cells.

Experimental Workflow Diagram
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Caption: Pediatric clinical trial workflow for etavopivat.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Etavopivat Dosage Considerations in Pediatric Sickle
Cell Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3325937#etavopivat-dosage-
considerations-in-pediatric-sickle-cell-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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